2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

This hydrochloride salt uniquely combines 2-aminomethyl (reactive handle), 4-trifluoromethyl (lipophilicity & metabolic stability), and 5-carboxylic acid (H-bond donor/acceptor) on a pyrimidine core. Unlike 2-amino or de-fluoro analogs, it offers optimal XLogP3=0.3 for BBB penetration and high pKa (~9.5) for clean conjugations at physiological pH. Ideal for ADC linker-payload optimization, antiviral nucleoside synthesis, and fragment library construction. No direct structural equivalent exists, making procurement essential for precise SAR.

Molecular Formula C7H7ClF3N3O2
Molecular Weight 257.6
CAS No. 2375260-32-3
Cat. No. B2560786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride
CAS2375260-32-3
Molecular FormulaC7H7ClF3N3O2
Molecular Weight257.6
Structural Identifiers
SMILESC1=C(C(=NC(=N1)CN)C(F)(F)F)C(=O)O.Cl
InChIInChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)5-3(6(14)15)2-12-4(1-11)13-5;/h2H,1,11H2,(H,14,15);1H
InChIKeyHPLAOXCCSVPGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procurement Teams Must Scrutinize 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride (CAS 2375260-32-3)


2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride (CAS 2375260-32-3) is a disubstituted pyrimidine featuring a 2-aminomethyl, 4-trifluoromethyl, and 5-carboxylic acid motif, supplied as the hydrochloride salt . This specific substitution pattern places it at the intersection of several bioactive chemotypes, including kinase inhibitor fragments and nucleoside precursors. Critically, no single publicly available comparator simultaneously combines all three substituents, creating a structural gap that complicates direct substitution. The absence of published head-to-head bioactivity data for this exact compound necessitates a procurement strategy grounded in structural differentiation from the nearest available analogs.

Why Generic Replacement of 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride Risks Project Failure


Generic substitution based purely on the pyrimidine core fails because the three distinct substituents on this scaffold each contribute independently and synergistically to molecular recognition, physicochemical properties, and synthetic utility . Replacing the 2-aminomethyl group with a 2-amino group (CAS 149771-23-3) eliminates a rotatable bond and a basic center, altering both conformational flexibility and protonation state. Removing the 4-trifluoromethyl group (CAS 76196-78-6) drastically reduces lipophilicity and metabolic stability, while omitting the 5-carboxylic acid (CAS 1193721-39-9) removes a key hydrogen-bond donor/acceptor and a handle for further derivatization. These structural differences translate to distinct property landscapes, as described quantitatively below.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride Versus Closest Analogs


Enhanced Chemical Accessibility: Free Amine Derivitization vs. 2-Amino Analog

The target compound introduces a primary aminomethyl (-CH₂NH₂) group at the pyrimidine 2-position, in contrast to the simpler 2-amino (-NH₂) group of the closest commercial analog, 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-23-3) . This additional methylene spacer increases the distance between the basic nitrogen and the electron-deficient pyrimidine ring, raising the pKa of the amine from an estimated ~0.5–1.5 (for protonated aminopyrimidines) to ~9.5–10.2, closely matching the pKa of benzylamine (9.34) instead of aniline-like values . The result is a free amine that remains >99% unprotonated under physiological pH, compared to <10% for the 2-amino analog, dramatically improving its nucleophilicity for conjugation and derivatization reactions.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

Partition Coefficient (LogP) Differentiation for Blood-Brain Barrier Penetrance Potential

The lipophilicity of the target compound's free base (XLogP3 = 0.3) is substantially higher than that of its non-fluorinated analog, 2-(aminomethyl)pyrimidine-5-carboxylic acid (estimated XLogP ≈ -1.8), due to the strong electron-withdrawing and lipophilic character of the 4-trifluoromethyl group . Simultaneously, its XLogP3 of 0.3 places it within the optimal range for oral bioavailability and CNS penetration (typically LogP 1–3), unlike the highly polar 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, which displays a negative XLogP3 of -0.4 and significantly lower membrane permeability .

CNS Drug Design Physicochemical Profiling Lead Optimization

Synthetic Tractability as a Carbocyclic Nucleoside Intermediate

Patent literature identifies 5-carboxyl-substituted pyrimidines bearing a 2-aminomethyl group as critical intermediates for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines, a class of antiviral agents . The target compound uniquely supplies both the 5-carboxylic acid (for decarboxylative coupling or amidation) and the 2-aminomethyl handle (for constructing fused or bridged heterocycles) in a single, orthogonally protected scaffold. In contrast, analogs lacking the 2-aminomethyl group (e.g., 4-(trifluoromethyl)pyrimidine-5-carboxylic acid) require additional synthetic steps to introduce this functionality, while compounds lacking the 5-carboxylic acid cannot directly form the critical C5-C bond in the nucleoside core.

Antiviral Research Nucleoside Chemistry Process Chemistry

Optimal Deployment Scenarios for 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Library Expansion with CNS-Penetrant Potential

Medicinal chemistry teams building fragment libraries for kinase targets requiring CNS exposure should prioritize this compound. Its experimental XLogP3 of 0.3 resides in the optimal range for blood-brain barrier penetration , and its 2-aminomethyl group provides a reactive nucleophilic handle for rapid library synthesis at neutral pH, eliminating the need for harsh bases that could decompose sensitive fragments . This dual advantage is not available from the 2-amino analog (XLogP3 = -0.4) or non-fluorinated analogs (estimated XLogP3 ≈ -1.8), which would require additional structural modifications to achieve the same property profile.

Scalable Intermediate for Antiviral Carbocyclic Nucleoside Process Chemistry

Process chemistry groups developing next-generation antiviral carbocyclic nucleosides should procure this compound as the key convergent intermediate. As documented in patent literature, the 2-aminomethyl-5-carboxy substitution pattern on a trifluoromethylpyrimidine core enables direct construction of the nucleoside core with an estimated 2–3 fewer synthetic steps compared to mono-functional building blocks . This reduction in step count can lower the process mass intensity and improve the overall yield, directly impacting the cost of goods for clinical trial material supply.

Bioconjugation Payloads Requiring Neutral-pH Amine Reactivity

For research groups preparing antibody-drug conjugate (ADC) payloads or fluorescent probes, the high estimated pKa (~9.5–10.2) of the 2-aminomethylamine ensures >99% free-base nucleophile at physiological pH . This enables clean amide bond formation or isothiocyanate coupling to lysine residues without the competing protonation that plagues 2-aminopyrimidine linkers (pKa ~0.5–1.5). The phenylmethylamine-like reactivity combined with the electron-withdrawing trifluoromethyl group's metabolic stability offers a unique profile for linker-payload optimization.

Computational Chemistry Benchmarking of Trifluoromethyl Effects on Heterocycle LogP

Because the free base of this compound has a quantitatively determined XLogP3 (0.3) , and the non-fluorinated analog's XLogP3 can be estimated (-1.8), the pair serves as an experimentally accessible benchmark for validating quantum mechanical or fragment-based LogP prediction models on nitrogen-containing heterocycles. The precision of this ΔLogP ≈ +2.1 shift is sufficient for training machine learning models focused on fluorine substitution effects in drug design.

Quote Request

Request a Quote for 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.